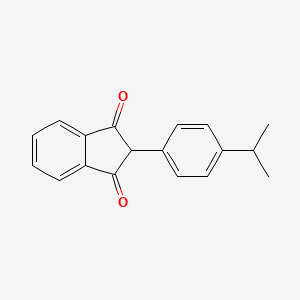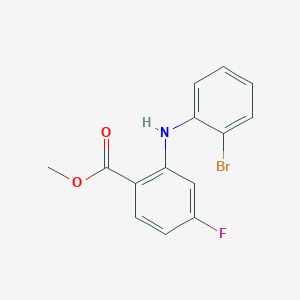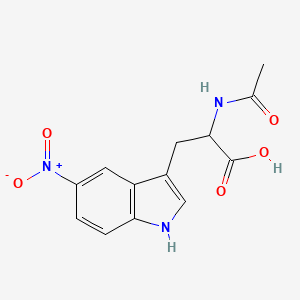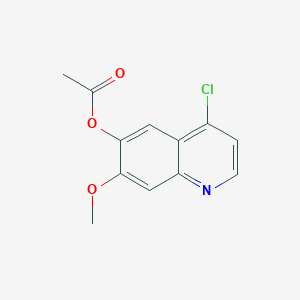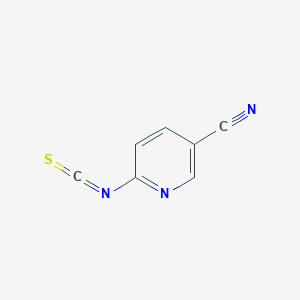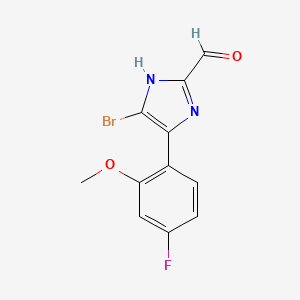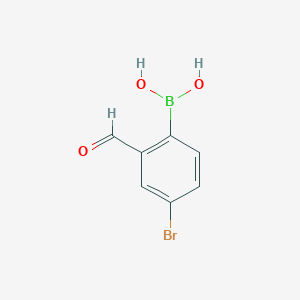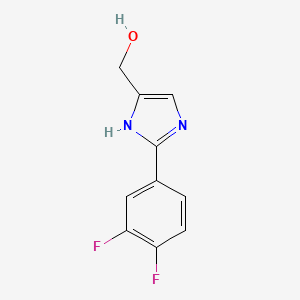
2-(3,4-Difluorophenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a difluorophenyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.
Another approach involves the one-pot metal and acid-free synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide (DMSO). This method results in the formation of benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate as the ammonia source. The use of Brønsted acidic ionic liquids as catalysts can enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl group.
科学的研究の応用
2-(3,4-Difluorophenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-(2,4-Difluorophenyl)imidazole-5-methanol
- 2-(3,4-Difluorophenyl)-4,5-dihydroimidazole
- 2-(3,4-Difluorophenyl)-1H-imidazole
Uniqueness
2-(3,4-Difluorophenyl)imidazole-5-methanol is unique due to the presence of both the difluorophenyl group and the methanol group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .
特性
分子式 |
C10H8F2N2O |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
[2-(3,4-difluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChIキー |
DZPNXAPCNNRUAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



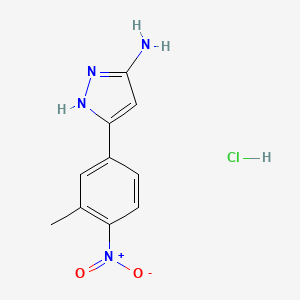
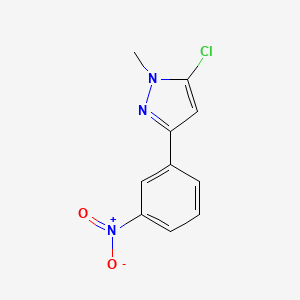
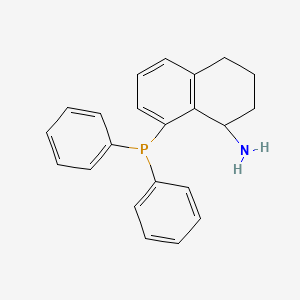

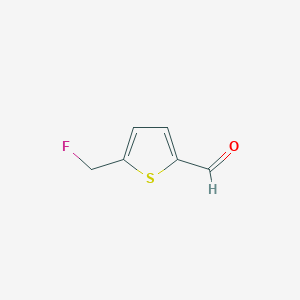
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
